molecular formula C17H13NO2S B14592385 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid CAS No. 61164-50-9

3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid

Cat. No.: B14592385
CAS No.: 61164-50-9
M. Wt: 295.4 g/mol
InChI Key: PMCXGNCIDLUCAF-UHFFFAOYSA-N
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Description

3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid is a compound that features an indole ring, a phenyl group, and a sulfanyl group attached to a prop-2-enoic acid backbone. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and roles in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid, often involves classical methods such as the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interact with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-propionic acid: Known for its antioxidant properties.

    Indole-3-carbinol: Studied for its anticancer effects

Uniqueness

3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

61164-50-9

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

3-(1H-indol-3-ylsulfanyl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C17H13NO2S/c19-17(20)10-15(12-6-2-1-3-7-12)21-16-11-18-14-9-5-4-8-13(14)16/h1-11,18H,(H,19,20)

InChI Key

PMCXGNCIDLUCAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)SC2=CNC3=CC=CC=C32

Origin of Product

United States

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